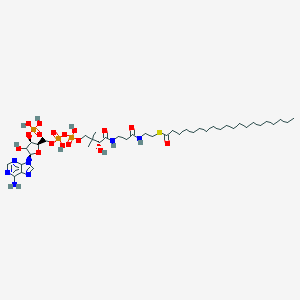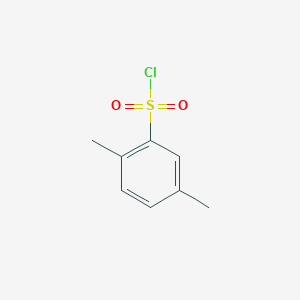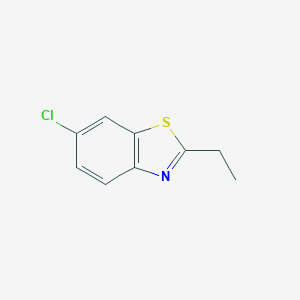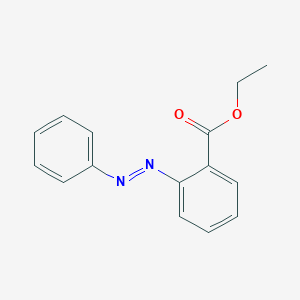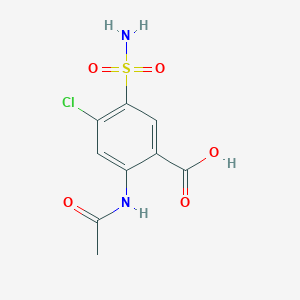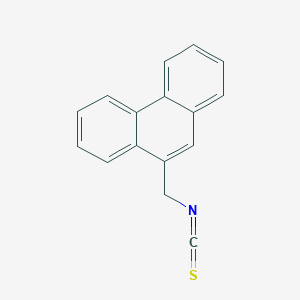
9-Phenanthrylmethyl isothiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Phenanthrylmethyl isothiocyanate (PMITC) is a natural product found in plants of the Brassicaceae family. It has been studied for its potential use in scientific research due to its unique properties. PMITC is a member of the isothiocyanate family, which has been shown to possess anti-cancer properties. In
作用机制
The mechanism of action of 9-Phenanthrylmethyl isothiocyanate is not fully understood. However, it has been shown to induce apoptosis in cancer cells through the activation of the caspase pathway. 9-Phenanthrylmethyl isothiocyanate has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development. Additionally, 9-Phenanthrylmethyl isothiocyanate has been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
9-Phenanthrylmethyl isothiocyanate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cancer cell growth, and reduce inflammation. 9-Phenanthrylmethyl isothiocyanate has also been shown to induce oxidative stress in cancer cells, leading to cell death. In addition, 9-Phenanthrylmethyl isothiocyanate has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
实验室实验的优点和局限性
9-Phenanthrylmethyl isothiocyanate has several advantages for lab experiments. It is a natural product, which makes it readily available for research. 9-Phenanthrylmethyl isothiocyanate is also relatively easy to synthesize and has a high yield. However, there are also limitations to using 9-Phenanthrylmethyl isothiocyanate in lab experiments. It has a short half-life and is unstable in aqueous solutions. Additionally, 9-Phenanthrylmethyl isothiocyanate can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for 9-Phenanthrylmethyl isothiocyanate research. One direction is to study its potential use in combination with other anti-cancer agents. Another direction is to explore its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of 9-Phenanthrylmethyl isothiocyanate and its potential use in treating other diseases such as inflammation and oxidative stress-related diseases.
Conclusion:
In conclusion, 9-Phenanthrylmethyl isothiocyanate is a natural product with potential use in scientific research. It has been shown to possess anti-cancer properties and can induce apoptosis in cancer cells. 9-Phenanthrylmethyl isothiocyanate has also been studied for its potential use in treating inflammation, oxidative stress, and neurodegenerative diseases. Although there are limitations to using 9-Phenanthrylmethyl isothiocyanate in lab experiments, there are several future directions for research. Further studies are needed to fully understand the mechanism of action of 9-Phenanthrylmethyl isothiocyanate and its potential use in treating various diseases.
合成方法
9-Phenanthrylmethyl isothiocyanate can be synthesized from the reaction of 9-phenanthrylmethylamine with thiophosgene. The reaction proceeds under mild conditions and produces a high yield of 9-Phenanthrylmethyl isothiocyanate. The purity of the synthesized 9-Phenanthrylmethyl isothiocyanate can be confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学研究应用
9-Phenanthrylmethyl isothiocyanate has been studied extensively for its potential use in scientific research. It has been shown to possess anti-cancer properties and can induce apoptosis in cancer cells. 9-Phenanthrylmethyl isothiocyanate has also been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. In addition to its anti-cancer properties, 9-Phenanthrylmethyl isothiocyanate has also been studied for its potential use in treating inflammation, oxidative stress, and neurodegenerative diseases.
属性
CAS 编号 |
17660-77-4 |
|---|---|
产品名称 |
9-Phenanthrylmethyl isothiocyanate |
分子式 |
C16H11NS |
分子量 |
249.3 g/mol |
IUPAC 名称 |
9-(isothiocyanatomethyl)phenanthrene |
InChI |
InChI=1S/C16H11NS/c18-11-17-10-13-9-12-5-1-2-6-14(12)16-8-4-3-7-15(13)16/h1-9H,10H2 |
InChI 键 |
PPXLSNLFTUJTLD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CN=C=S |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CN=C=S |
其他 CAS 编号 |
17660-77-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



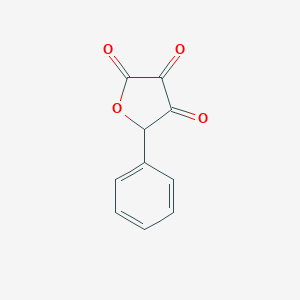
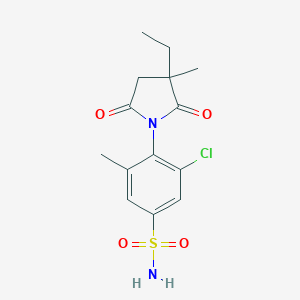
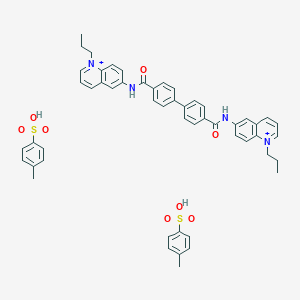
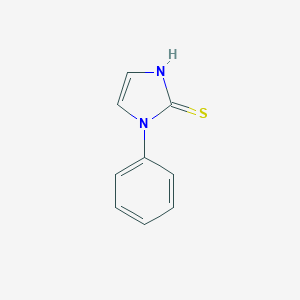
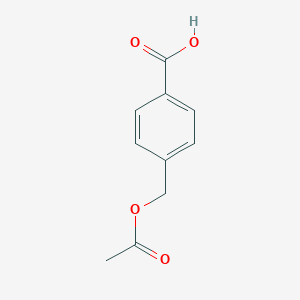
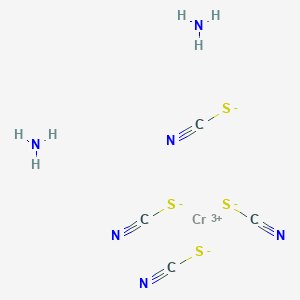

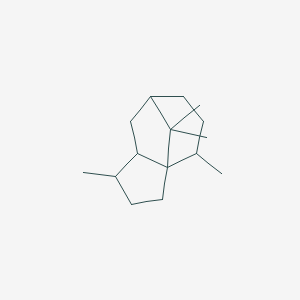
![methyl 1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B100425.png)
